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Compound of Interest

Compound Name: 2,3,3-Trimethyl-1-butene

Cat. No.: B165516

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of butene isomers—1-butene, cis-
2-butene, trans-2-butene, and isobutene—supported by experimental data and detailed
computational methodologies. Understanding the relative stability of these simple alkenes is
fundamental in various fields, from reaction mechanism studies to the development of force
fields used in drug design.

Data Presentation: Relative Stabilities of Butene
Isomers

The stability of butene isomers is primarily determined by two factors: the degree of substitution
of the double bond and steric strain. More substituted alkenes are generally more stable due to
hyperconjugation. Among disubstituted butenes, the trans isomer is more stable than the cis
isomer due to reduced steric hindrance.

The following table summarizes the experimental gas-phase heats of formation for the four
butene isomers. A lower heat of formation indicates greater stability. The relative energy of
each isomer is provided with respect to the most stable isomer, trans-2-butene.
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Experimental Heat .
Relative Energy

Isomer Structure of Formation
(kJ/imol)
(kdimol)[1][2]
1-Butene CH2=CHCH2CHs +0.1+0.5 11.8
cis-2-Butene cis-CH3CH=CHCHs -7.0+0.6 4.7
trans-2-Butene trans-CH3sCH=CHCHs -11.7+0.6 0.0
Isobutene (CH3)2C=CH:2 -17.7 £ 0.6 -6.0

Data sourced from the NIST Chemistry WebBook.

While a comprehensive, peer-reviewed table of computationally derived heats of formation for
all four butene isomers using a single high-level method such as G3, CBS-QB3, or W1 is not
readily available in a consolidated format, these methods are well-established for their high
accuracy in predicting thermochemical data for small organic molecules. For instance,
Gaussian-3 (G3) theory typically achieves an accuracy of within 1 kcal/mol (about 4 kJ/mol) for
heats of formation.

Experimental Protocols: Computational Analysis of
Butene Isomer Stability

This section details the methodology for performing a computational analysis of butene isomer
stability using the Gaussian quantum chemistry software package. The protocol describes a
geometry optimization followed by a frequency calculation to obtain the thermochemical data.

Objective: To calculate the gas-phase heats of formation of 1-butene, cis-2-butene, trans-2-
butene, and isobutene at a specified level of theory and compare their relative stabilities.

Computational Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-
31G(d) basis set is a common and cost-effective method for geometry optimization. For higher
accuracy in energy calculations, composite methods like G3 or CBS-QB3 are recommended.

Software: Gaussian 09 or a later version.

Workflow:

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://atct.anl.gov/Thermochemical%20Data/version%201.122/species/?species_number=229
https://webbook.nist.gov/cgi/cbook.cgi?ID=C75285&Mask=2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Molecule Building:

o Construct the 3D structure of each butene isomer using a molecular modeling program
(e.g., GaussView, Avogadro, ChemDraw).

o Ensure the correct initial geometry for cis and trans isomers.
o Save the initial coordinates of each isomer as a Gaussian input file (.gjf or .com).
o Geometry Optimization and Frequency Calculation:

o For each isomer, set up a Gaussian input file for a geometry optimization followed by a
frequency calculation. The #p keyword requests detailed output. The opt keyword requests
a geometry optimization, and freq requests a frequency analysis.

o Atypical route section for a B3LYP calculation would be:
o The input file structure is as follows:

e Analysis of Results:

[¢]

Upon successful completion, examine the output file (.log or .out).

o Confirm that the geometry optimization has converged by searching for "Optimization
completed.”

o Verify that the frequency calculation yielded no imaginary frequencies, which confirms that
the optimized structure is a true minimum on the potential energy surface.

o The calculated heat of formation at 298.15 K can be found in the thermochemistry section
of the output file, typically labeled as "Sum of electronic and thermal Enthalpies=".

o Extract the heat of formation for each isomer and calculate their relative energies.

Mandatory Visualization

The following diagram illustrates the logical relationship of the relative stabilities of the butene
isomers based on experimental data. The y-axis represents the relative enthalpy, with lower
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values indicating greater stability.

[Relative Stability of Butene Isomers\

cis-2-Butene
(+4.7 kd/mol)

- /

Click to download full resolution via product page

Caption: Relative energy levels of butene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165516#computational-analysis-of-the-stability-of-
butene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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